molecular formula C6H11ClN2O2 B1383170 3-Amino-1-methylpiperidine-2,6-dione hydrochloride CAS No. 1909304-98-8

3-Amino-1-methylpiperidine-2,6-dione hydrochloride

Cat. No.: B1383170
CAS No.: 1909304-98-8
M. Wt: 178.62 g/mol
InChI Key: YFPRSFZZGAUCBB-UHFFFAOYSA-N
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Description

3-Amino-1-methylpiperidine-2,6-dione hydrochloride is an organic compound with the molecular formula C6H11ClN2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of an amino group and a methyl group attached to the piperidine ring. This compound is often used in chemical research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methylpiperidine-2,6-dione hydrochloride typically involves the reaction of 2,6-piperidinedione with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Starting Material: 2,6-piperidinedione.

    Reagent: Methylamine.

    Reaction Conditions: The reaction is conducted in a suitable solvent, such as methanol or ethanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion.

    Product Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Stirring: Continuous stirring ensures uniform mixing and reaction completion.

    Purification: Industrial purification techniques, such as distillation and crystallization, are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methylpiperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

3-Amino-1-methylpiperidine-2,6-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-methylpiperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopiperidine-2,6-dione: Lacks the methyl group present in 3-Amino-1-methylpiperidine-2,6-dione hydrochloride.

    1-Methylpiperidine-2,6-dione: Lacks the amino group.

    2,6-Piperidinedione: Lacks both the amino and methyl groups.

Uniqueness

This compound is unique due to the presence of both an amino group and a methyl group on the piperidine ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-amino-1-methylpiperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-8-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPRSFZZGAUCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909304-98-8
Record name 3-amino-1-methylpiperidine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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